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Compound of Interest

Compound Name: 2-Chloro-5-iodopyrimidine

Cat. No.: B183918

A Technical Guide to the Spectral Properties of 2-Chloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
chloro-5-iodopyrimidine, a key intermediate in the synthesis of various biologically active
molecules. This document presents available quantitative spectral data (Nuclear Magnetic
Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental
protocols for data acquisition, and includes visualizations to illustrate key concepts.

Chemical Structure and Properties
» |IUPAC Name: 2-chloro-5-iodopyrimidine

o CAS Number: 32779-38-7

e Molecular Formula: CaH2CIIN2

e Molecular Weight: 240.43 g/mol

Spectral Data

The following sections provide a summary of the available spectral data for 2-chloro-5-
iodopyrimidine. This data is crucial for the identification and characterization of this compound
in various research and development settings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.

Table 1: *H NMR Spectral Data for 2-Chloro-5-iodopyrimidine

Chemical Shift (8) ppm Multiplicity Solvent

8.50 Singlet (s) CDCls

Table 2: 13C NMR Spectral Data for 2-Chloro-5-iodopyrimidine

Chemical Shift (8) ppm Assighment

Data not available in searched literature

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data for 2-Chloro-5-iodopyrimidine

Wavenumber (cm—?) Interpretation

Data not available in searched literature

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound.

Table 4: Mass Spectrometry Data for 2-Chloro-5-iodopyrimidine

miz Interpretation

Data not available in searched literature
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Experimental Protocols

Detailed experimental methodologies are essential for the reproduction of scientific results. The
following are general protocols for the acquisition of spectral data for compounds similar to 2-
chloro-5-iodopyrimidine.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of pyrimidine derivatives is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube.

¢ Instrument: A 400 MHz or 500 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Alarger number of scans is typically required compared to *H NMR.

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum is as follows:
e Sample Preparation:

o Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide
(KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a
hydraulic press.
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o Solid (Nujol Mull): Grind a small amount of the solid sample with a few drops of Nujol
(mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

o Acquisition: Place the sample holder in the instrument's sample compartment and acquire
the spectrum. A background spectrum of the empty instrument (or KBr pellet/salt plates)
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum using a Gas Chromatography-Mass
Spectrometry (GC-MS) system is as follows:

o Sample Preparation: Dissolve the sample in a volatile organic solvent (e.qg.,
dichloromethane, ethyl acetate).

e Instrument: A GC-MS system equipped with an appropriate column (e.g., a non-polar or
medium-polarity column).

e GC Separation: Inject the sample into the GC. The instrument separates the components of
the sample based on their boiling points and interactions with the stationary phase.

e MS Analysis: As the components elute from the GC column, they enter the mass
spectrometer, where they are ionized (e.g., by electron impact) and their mass-to-charge
ratio is detected.
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Caption: General workflow for GC-MS analysis.

Role as a Synthetic Intermediate

2-Chloro-5-iodopyrimidine is a valuable building block in organic synthesis, particularly in the
development of pharmaceutical compounds. Its two distinct halogen atoms at positions 2 and 5

allow for selective functionalization through various cross-coupling reactions.
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Caption: Synthetic utility of 2-chloro-5-iodopyrimidine.

Disclaimer: The spectral data provided in this document is based on publicly available
information. While efforts have been made to ensure accuracy, it is recommended to verify the
data through independent analysis. The experimental protocols are general guidelines and may
require optimization for specific applications.

» To cite this document: BenchChem. [2-Chloro-5-iodopyrimidine spectral data (NMR, IR,
Mass)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183918#2-chloro-5-iodopyrimidine-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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